Ammonium 4-(4-(3-(4-(dimethylamino)phenyl)allylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonate
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Overview
Description
Ammonium 4-(4-(3-(4-(dimethylamino)phenyl)allylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium 4-(4-(3-(4-(dimethylamino)phenyl)allylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonate typically involves multiple steps. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with 3-methyl-1-phenyl-2-pyrazolin-5-one in the presence of a base to form the intermediate compound. This intermediate is then reacted with benzenesulfonic acid to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ammonium 4-(4-(3-(4-(dimethylamino)phenyl)allylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, such as reducing the double bonds or the carbonyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the pyrazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for determining the reaction pathway and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Ammonium 4-(4-(3-(4-(dimethylamino)phenyl)allylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals or studying enzyme interactions.
Industry: It may be used in the development of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action of Ammonium 4-(4-(3-(4-(dimethylamino)phenyl)allylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Sodium 4-{(Z)-[4-(dimethylamino)phenyl]diazenyl}benzenesulfonate: Similar in structure but with different functional groups and properties.
4-{[4-(dimethylamino)phenyl]diazenyl}benzenesulfonic acid: Another related compound with distinct chemical behavior.
Uniqueness
Ammonium 4-(4-(3-(4-(dimethylamino)phenyl)allylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonate is unique due to its combination of functional groups, which confer specific reactivity and potential applications not shared by its analogs. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
94266-14-5 |
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Molecular Formula |
C21H24N4O4S |
Molecular Weight |
428.5 g/mol |
IUPAC Name |
azanium;4-[(4E)-4-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonate |
InChI |
InChI=1S/C21H21N3O4S.H3N/c1-15-20(6-4-5-16-7-9-17(10-8-16)23(2)3)21(25)24(22-15)18-11-13-19(14-12-18)29(26,27)28;/h4-14H,1-3H3,(H,26,27,28);1H3/b5-4+,20-6+; |
InChI Key |
IIKXOIFBLJKRKW-RIZSDDQXSA-N |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C/C=C/C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)S(=O)(=O)[O-].[NH4+] |
Canonical SMILES |
CC1=NN(C(=O)C1=CC=CC2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)S(=O)(=O)[O-].[NH4+] |
Origin of Product |
United States |
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